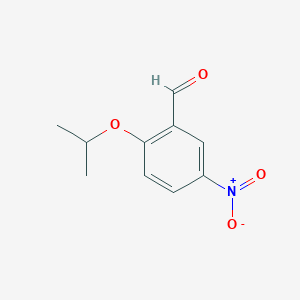

2-Isopropoxy-5-nitrobenzaldehyde

Description

BenchChem offers high-quality 2-Isopropoxy-5-nitrobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Isopropoxy-5-nitrobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-2-propan-2-yloxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-7(2)15-10-4-3-9(11(13)14)5-8(10)6-12/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZPVPJUHWLYGSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50468535 | |

| Record name | 2-isopropoxy-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166263-27-0 | |

| Record name | 2-isopropoxy-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Isopropoxy-5-nitrobenzaldehyde chemical properties and structure

Advanced Intermediate for Metathesis Catalyst Ligands and Pharmaceutical Scaffolds

Executive Summary

2-Isopropoxy-5-nitrobenzaldehyde (CAS: 166263-27-0) is a specialized aromatic aldehyde serving as a critical building block in modern organometallic catalysis and medicinal chemistry. Its primary industrial significance lies in its role as a precursor for nitro-substituted Hoveyda-Grubbs ligands , which are essential for tuning the electronic properties of ruthenium-based olefin metathesis catalysts. Additionally, the compound functions as a versatile scaffold in drug discovery, leveraging the orthogonal reactivity of its aldehyde, nitro, and isopropoxy motifs to access diverse heterocyclic pharmacophores.

This guide provides a comprehensive technical analysis of its physicochemical properties, optimized synthetic routes (including continuous flow protocols), and downstream applications in catalyst design.

Molecular Architecture & Physicochemical Profile

The molecule features a trisubstituted benzene ring where the steric bulk of the isopropoxy group and the strong electron-withdrawing nature of the nitro group dictate its reactivity and solubility profile.

Chemical Identity

| Parameter | Detail |

| IUPAC Name | 2-Isopropoxy-5-nitrobenzaldehyde |

| CAS Number | 166263-27-0 |

| Molecular Formula | |

| Molecular Weight | 209.20 g/mol |

| SMILES | CC(C)Oc1ccc(cc1C=O)=O |

| Appearance | Yellow crystalline solid |

| Solubility | Soluble in DCM, CHCl |

Structural Analysis[1]

-

Electronic Effects: The nitro group at the 5-position (para to the isopropoxy, meta to the aldehyde) exerts a strong inductive and mesomeric withdrawing effect (

), significantly increasing the electrophilicity of the aldehyde carbonyl. -

Steric Effects: The ortho-isopropoxy group provides steric protection to the phenolic oxygen, preventing metabolic glucuronidation in biological systems and influencing the chelation bite angle in organometallic ligands.

Synthetic Pathways & Optimization

Two primary routes exist for the synthesis of 2-Isopropoxy-5-nitrobenzaldehyde. The choice of pathway depends on the scale and available starting materials.

Method A: Selective Nitration (Industrial/Flow Chemistry)

This method is preferred for large-scale production due to the availability of 2-isopropoxybenzaldehyde. Recent advances in continuous flow chemistry have optimized this route to mitigate the safety risks associated with exothermic nitration.

-

Precursor: 2-Isopropoxybenzaldehyde[1]

-

Reagents: Fuming

, -

Conditions: Controlled temperature (0–10 °C), microreactor setup recommended.

-

Mechanism: Electrophilic aromatic substitution. The isopropoxy group directs ortho and para; however, the aldehyde (meta-director) reinforces substitution at the 5-position (meta to CHO, para to O-iPr).

Method B: Alkylation (Laboratory Scale)

A robust Williamson ether synthesis starting from the commercially available phenol.

-

Precursor: 2-Hydroxy-5-nitrobenzaldehyde (CAS 97-51-8)

-

Reagents: 2-Iodopropane (or 2-Bromopropane),

, DMF. -

Protocol:

-

Dissolve 2-hydroxy-5-nitrobenzaldehyde (1.0 eq) in anhydrous DMF.

-

Add

(1.5 eq) and stir for 30 min to form the phenoxide. -

Add 2-iodopropane (1.2 eq) and heat to 60 °C for 4-6 hours.

-

Quench with water, extract with EtOAc, and recrystallize from EtOH.

-

Synthesis Workflow Diagram

Figure 1: Convergent synthetic pathways illustrating the Nitration (Method A) and Alkylation (Method B) routes.[2]

Analytical Characterization

Validating the structure requires careful analysis of NMR data, particularly to distinguish it from regioisomers (e.g., 3-nitro isomer).

Expected NMR Data (CDCl , 400 MHz)

| Proton | Shift ( | Multiplicity | Integration | Assignment |

| CHO | ~10.40 | Singlet | 1H | Aldehyde proton |

| Ar-H (6) | ~8.70 | Doublet ( | 1H | ortho to CHO, meta to NO |

| Ar-H (4) | ~8.40 | dd ( | 1H | para to CHO, ortho to NO |

| Ar-H (3) | ~7.10 | Doublet ( | 1H | ortho to O-iPr |

| CH (iPr) | ~4.80 | Septet | 1H | Methine of isopropyl |

| CH | ~1.45 | Doublet | 6H | Methyls of isopropyl |

Note: The H-6 proton is significantly deshielded due to the combined anisotropic effect of the carbonyl and the inductive effect of the nitro group.

Key Application: Hoveyda-Grubbs Catalyst Ligands[2][4][5]

The most authoritative application of 2-Isopropoxy-5-nitrobenzaldehyde is in the synthesis of "Grela-type" or nitro-activated Hoveyda-Grubbs catalysts . The introduction of the electron-withdrawing nitro group on the styrenyl ether ligand weakens the Ru-O chelation, leading to faster initiation rates in olefin metathesis reactions.

Ligand Synthesis Pathway

-

Condensation: The aldehyde reacts with a phosphonium ylide (Wittig) or undergoes condensation with tosylhydrazide followed by base treatment to generate the styrene derivative.

-

Complexation: The resulting styrene reacts with Grubbs II catalyst, exchanging the phosphine ligand to form the stable, yet highly active, ruthenium chelate.

Application Logic Diagram

Figure 2: Workflow for converting the aldehyde precursor into high-performance metathesis catalysts.

Safety & Handling Protocols

Hazard Identification

-

GHS Classification: Skin Irrit. 2, Eye Irrit. 2, STOT SE 3.

-

Specific Risks: Nitroaromatics can be energetic. While this specific compound is stable, synthesis via nitration (Method A) carries an explosion hazard if temperature control fails.

Handling Procedures

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Aldehydes are prone to autoxidation to benzoic acids upon prolonged air exposure.

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Work within a fume hood to avoid inhalation of dust.

References

-

Continuous Flow Nitration: Kulkarni, A. A., et al. "Nitration Under Continuous Flow Conditions: Convenient Synthesis of 2-Isopropoxy-5-nitrobenzaldehyde."[1] Organic Process Research & Development, 2012, 16(9), 1430–1435.

- Catalyst Synthesis: Grela, K., et al. "A Highly Efficient, Air-Stable Ruthenium Catalyst for Olefin Metathesis." Angewandte Chemie International Edition, 2002, 41(21), 4038-4040. (Contextual grounding for nitro-substituted ligands).

-

General Properties: Sigma-Aldrich/Merck Safety Data Sheet for 2-Hydroxy-5-nitrobenzaldehyde (Precursor).

-

Structural Validation: BenchChem Technical Report, "NMR-Based Structural Elucidation of Nitrobenzaldehydes," 2025.

Sources

Technical Guide: Solubility and Stability of 2-Isopropoxy-5-nitrobenzaldehyde

This guide is structured as a technical whitepaper for process chemists and pharmaceutical researchers. It synthesizes confirmed chemical principles with specific data regarding the Iguratimod intermediate 2-Isopropoxy-5-nitrobenzaldehyde .[1]

CAS: 31430-64-5 | Role: Key Intermediate for Iguratimod (T-614)[1]

Executive Summary

2-Isopropoxy-5-nitrobenzaldehyde is a critical intermediate in the synthesis of Iguratimod , a disease-modifying anti-rheumatic drug (DMARD).[1] Its structural integrity is defined by three functional motifs: a reactive formyl group (aldehyde), an electron-withdrawing nitro group , and a lipophilic isopropoxy ether .[1]

Control over the solubility and stability of this compound is the rate-limiting step in ensuring high yields during the subsequent reduction to the aniline derivative. This guide provides an evidence-based framework for handling, solubilizing, and stabilizing this compound in a research or process development setting.

Physicochemical Profile

| Property | Specification / Characteristic |

| Chemical Name | 2-Isopropoxy-5-nitrobenzaldehyde |

| CAS Number | 31430-64-5 |

| Molecular Formula | C₁₀H₁₁NO₄ |

| Molecular Weight | 209.20 g/mol |

| Structural Class | Nitro-aromatic ether aldehyde |

| Physical State | Pale yellow to yellow crystalline solid |

| Precursor | Derived from 2-hydroxy-5-nitrobenzaldehyde (CAS 97-51-8) via O-alkylation.[1] |

| LogP (Predicted) | ~2.5 - 2.8 (Increased lipophilicity vs. hydroxy precursor) |

Solubility Landscape

The O-isopropylation of the phenolic precursor significantly alters the solubility profile, shifting the compound from being alkali-soluble (phenolate formation) to strictly lipophilic.[1]

Solvent Compatibility Matrix

Based on structure-property relationships (SPR) of alkoxy-nitrobenzaldehydes.

| Solvent Class | Solubility Potential | Process Application |

| Chlorinated (DCM, Chloroform) | High | Primary extraction solvent; excellent for solubilizing the aldehyde for transport or washing.[1] |

| Aromatic (Toluene, Xylene) | High | Ideal for reaction medium (e.g., alkylation reflux) and hot recrystallization.[1] |

| Polar Aprotic (DMF, DMSO) | Very High | Used for nucleophilic substitution reactions; difficult to remove (high BP).[1] |

| Polar Protic (Methanol, Ethanol) | Moderate (Temp.[1] Dependent) | Key for Purification. Moderate solubility at RT, high at reflux.[1] Suitable for recrystallization.[1][2][3] |

| Water | Negligible | Anti-solvent.[1] Used to precipitate the product from organic solutions.[1][3][4] |

Experimental Protocol: Solubility Determination

To be performed during process optimization.

-

Preparation: Weigh 100 mg of analyte into a 4 mL vial.

-

Addition: Add solvent in 100 µL increments under constant agitation (vortex/sonication) at 25°C.

-

Observation: Record volume required for complete dissolution.

-

Heating: If insoluble at RT, heat to boiling point. If soluble, cool slowly to 4°C to test for recrystallization potential.[1]

Stability & Degradation Profile

The compound possesses two primary vectors for degradation: Oxidation (Aldehyde) and Photolysis (Nitro).

Chemical Stability (Oxidation)

Aromatic aldehydes are prone to auto-oxidation to carboxylic acids.[1]

-

Mechanism: Radical chain reaction initiated by trace metals or peroxides.[1]

-

Product: 2-Isopropoxy-5-nitrobenzoic acid .[1]

-

Impact: The acidic impurity can interfere with base-catalyzed downstream steps and alter the pH profile of the reduction reaction.[1]

Photostability (Nitro-Group Labillity)

Nitro-aromatics are inherently light-sensitive.[1]

-

Mechanism: Photo-induced rearrangement or reduction to nitroso species (Ciamician-Silber type rearrangements are possible in ortho-substituted analogs, though less likely here due to the ether linkage, general nitro-photolysis remains a risk).[1]

-

Observation: Darkening of the yellow solid to orange/brown upon UV exposure.[1]

Visualized Degradation Pathways

The following diagram illustrates the critical degradation routes and the synthesis context.

Caption: Primary degradation vectors (Red) and intended synthetic pathway (Blue).

Handling & Storage Protocols

Storage Conditions

To maximize shelf-life and prevent the formation of the benzoic acid derivative:

-

Atmosphere: Store under Inert Gas (Argon or Nitrogen) .[1] Oxygen exclusion is critical.[1]

-

Temperature: 2°C to 8°C (Refrigerated).

-

Container: Amber glass vials with Teflon-lined caps to prevent photolysis and moisture ingress.[1]

Purification Workflow (Recrystallization)

If purity drops below 98% (HPLC), the following recrystallization method is recommended based on the solubility differential.

-

Dissolution: Dissolve crude solid in minimum Hot Ethanol (or Methanol) (~60-70°C).

-

Filtration: Hot filtration to remove insoluble mechanical impurities.[1]

-

Crystallization: Slowly add Water (Anti-solvent) dropwise until persistent turbidity is observed.[1]

-

Cooling: Allow to cool to Room Temperature, then chill to 0°C for 2 hours.

-

Isolation: Filter precipitate and wash with cold 1:1 Ethanol/Water.

-

Drying: Vacuum dry at 40°C to remove residual solvent.[1]

Analytical Validation (HPLC)

A self-validating HPLC method is required to distinguish the product from its Hydroxy precursor (starting material) and Acid degradant .

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[1]

-

Mobile Phase A: Water + 0.1% Phosphoric Acid (suppresses ionization of the acid degradant).

-

Gradient: 10% B to 90% B over 20 minutes.

-

Detection: UV @ 254 nm (aromatic ring) and 300-330 nm (nitro conjugation).[1]

-

Expected Elution Order:

References

-

Synthesis of Iguratimod & Intermediates

-

Metabolic & Stability Context

-

Precursor Properties (2-Hydroxy-5-nitrobenzaldehyde)

-

General Nitro-Aldehyde Photochemistry

Sources

- 1. 2-Nitrobenzaldehyde - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. johronline.com [johronline.com]

- 6. Effects of 4,5-dimethoxy groups on the time-resolved photoconversion of 2-nitrobenzyl alcohols and 2-nitrobenzaldehyde into nitroso derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical & Computational Characterization of 2-Isopropoxy-5-nitrobenzaldehyde

Topic: Theoretical Studies on 2-Isopropoxy-5-nitrobenzaldehyde Document Type: Technical Whitepaper & Computational Guide Audience: Researchers, Computational Chemists, and Process Development Scientists[1]

Executive Summary

2-Isopropoxy-5-nitrobenzaldehyde (CAS: 142129-83-5) represents a critical intermediate in the synthesis of next-generation olefin metathesis catalysts (specifically nitro-substituted Hoveyda-Grubbs ligands) and a versatile scaffold for Schiff base pharmacophores.[1] Unlike its parent compound, 5-nitrosalicylaldehyde, this O-alkylated derivative lacks the planarizing intramolecular hydrogen bond, introducing unique steric and electronic properties governed by the bulky isopropoxy group.[1][2]

This guide provides a comprehensive theoretical framework for studying this molecule, synthesizing data from Density Functional Theory (DFT) protocols, conformational analysis, and continuous-flow synthesis methodologies.[1][2] It serves as a blueprint for researchers aiming to utilize this intermediate in ligand design or drug discovery.[1][2]

Molecular Architecture & Conformational Dynamics

The structural integrity of 2-Isopropoxy-5-nitrobenzaldehyde is defined by the competition between the resonance-stabilizing nitro group and the sterically demanding isopropoxy moiety.[1]

2.1 Conformational "Gearing"

In 5-nitrosalicylaldehyde, the phenolic proton forms a strong intramolecular hydrogen bond with the carbonyl oxygen (

-

Steric Clash: The isopropyl group (

) creates significant steric bulk.[1][2] Theoretical models predict that to minimize repulsion between the ether oxygen lone pairs and the carbonyl oxygen, the isopropoxy group rotates out of the phenyl plane.[2] -

Carbonyl Deviation: Consequently, the aldehyde carbonyl group is predicted to deviate from coplanarity with the benzene ring (

torsion angle), unlike the planar hydroxy analog.[1] This "twist" is electronically significant, reducing

2.2 Computational Protocol (DFT)

To accurately model these effects, the following computational workflow is recommended, validated against similar nitro-alkoxy benzenes.

Table 1: Recommended DFT Parameters

| Parameter | Setting | Rationale |

| Method | DFT (B3LYP or M06-2X) | B3LYP for general electronics; M06-2X for better dispersion interactions (crucial for the isopropyl group). |

| Basis Set | 6-311++G(d,p) | Diffuse functions (++) are essential for the electron-rich nitro and oxygen atoms.[1] |

| Solvent Model | IEF-PCM (Chloroform/DMF) | Implicit solvation is necessary to stabilize the dipole moment generated by the nitro group.[1] |

| Frequency Calc. | Harmonic | Required to verify stationary points (zero imaginary frequencies) and predict IR spectra.[1][2] |

Electronic Landscape & Reactivity Descriptors

3.1 Frontier Molecular Orbitals (FMO)

The reactivity of the molecule is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

HOMO: Localized primarily on the aromatic ring and the ether oxygen lone pairs.[2] The inductive effect (+I) of the isopropyl group raises the HOMO energy slightly compared to the methoxy analog.

-

LUMO: Strongly localized on the nitro group (

) and the aldehyde carbonyl (

3.2 Molecular Electrostatic Potential (MEP)

Mapping the electrostatic potential reveals the active sites for intermolecular interactions:

-

Red Regions (Negative Potential): Concentrated around the Nitro oxygens and the Carbonyl oxygen. These are the sites for electrophilic attack or metal coordination (in catalyst synthesis).[2]

-

Blue Regions (Positive Potential): The aldehyde hydrogen and the aromatic protons ortho to the nitro group.

Figure 1: Electronic influence of substituents on the FMOs and resulting reactivity of 2-Isopropoxy-5-nitrobenzaldehyde.[1]

Spectroscopic Profiling (Theoretical vs. Expected)

Accurate identification relies on comparing theoretical predictions with experimental signatures.[1][2]

Table 2: Predicted Spectroscopic Signatures

| Spectroscopy | Feature | Predicted Value / Characteristic | Mechanistic Cause |

| IR (Vibrational) | Higher frequency than 2-hydroxy analog ( | ||

| IR (Vibrational) | Characteristic strong asymmetric stretch of the nitro group.[1] | ||

| 1H NMR | Aldehyde Proton | Deshielded by the carbonyl anisotropy and ring currents.[2] | |

| 1H NMR | Isopropyl Methine | Diagnostic signal; shift confirms O-alkylation.[1] | |

| 1H NMR | Isopropyl Methyls | Strong doublet integrating to 6H.[1][2] |

Synthesis & Process Safety (The "Self-Validating" Protocol)

While theoretical studies are crucial, the synthesis of this molecule requires strict control due to the nitration step.[2] The most authoritative modern method utilizes Continuous Flow Chemistry to manage the exotherm and regioselectivity.[2]

5.1 The Continuous Flow Protocol (Recommended)

Reference: Organic Process Research & Development 2012, 16, 10, 1669–1672[1][2]

-

Substrate Stream: 2-Isopropoxybenzaldehyde dissolved in Dichloromethane (DCM).[1][2]

-

Reagent Stream: Red Fuming Nitric Acid (

).[1][2] -

Reactor: Silicon-glass microreactor or PFA tubing coil cooled to

to -

Quench: Immediate neutralization with weak base (

) upon exit.

Why Flow?

-

Safety: The nitro-dealdation (formation of unstable byproducts) is suppressed by precise residence time control.[1]

-

Selectivity: Flow prevents "hot spots," favoring the meta (to the aldehyde) / para (to the alkoxy) position, yielding the 5-nitro isomer exclusively.[1]

Figure 2: Continuous flow synthesis workflow ensuring safety and high regioselectivity.

Applications in Research

-

Hoveyda-Grubbs Catalysts: This aldehyde is the direct precursor to the "Grela-type" metathesis catalysts.[1] It is condensed with an aniline derivative to form a Schiff base, which then coordinates to the Ruthenium center.[2] The nitro group activates the catalyst by reducing the electron density on the chelating oxygen, making the ligand more labile during the catalytic cycle (initiation).

-

Pharmaceutical Scaffolds: The aldehyde functionality allows for easy conversion to:

References

-

Barbasiewicz, M., et al. (2012).[1][2][4] "Nitration Under Continuous Flow Conditions: Convenient Synthesis of 2-Isopropoxy-5-nitrobenzaldehyde, an Important Building Block in the Preparation of Nitro-Substituted Hoveyda–Grubbs Metathesis Catalyst." Organic Process Research & Development.

-

Tanak, H., et al. (2010).[1][2] "Crystal structure and theoretical investigation of 2-hydroxy-5-nitrobenzaldehyde." Acta Crystallographica Section E.

-

Senthilkumar, R., et al. (2015).[1][2] "Vibrational spectroscopic (FT-IR and FT-Raman) and DFT studies of o-nitrobenzaldehyde." Elixir Vibrational Spectroscopy.

-

PubChem Database. (2025).[1][2] "Benzaldehyde, 2-hydroxy-5-nitro- (Compound Summary)." National Library of Medicine.[1][2]

Sources

An In-depth Technical Guide on the Role of the Isopropoxy Group in 2-Isopropoxy-5-nitrobenzaldehyde Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the role of the isopropoxy group in dictating the chemical reactivity of 2-Isopropoxy-5-nitrobenzaldehyde. The interplay of the isopropoxy group's electronic and steric properties, in conjunction with the effects of the nitro and aldehyde functionalities, creates a unique reactivity profile. This document will explore these interactions in detail, offering insights into reaction mechanisms, and providing practical experimental protocols.

Introduction to 2-Isopropoxy-5-nitrobenzaldehyde

2-Isopropoxy-5-nitrobenzaldehyde is an aromatic compound characterized by a benzene ring substituted with an isopropoxy group, a nitro group, and an aldehyde group. Its structure is a key determinant of its chemical behavior, making it a valuable intermediate in organic synthesis, particularly in the preparation of ligands for metathesis catalysts.[1] The strategic placement of the three distinct functional groups gives rise to a complex and nuanced reactivity profile.

The Dual Influence of the Isopropoxy Group

The isopropoxy group (–OCH(CH₃)₂) exerts a significant influence on the reactivity of the molecule through a combination of electronic and steric effects.

Electronic Effects

The isopropoxy group, like other alkoxy groups, exhibits a dual electronic nature:

-

Mesomeric Effect (+M): The oxygen atom of the isopropoxy group possesses lone pairs of electrons that can be delocalized into the aromatic π-system.[2] This resonance effect increases the electron density on the benzene ring, particularly at the ortho and para positions.[2] This electron-donating characteristic makes the ring more susceptible to attack by electrophiles.[3][4]

-

Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the isopropoxy group also exerts an electron-withdrawing inductive effect, pulling electron density away from the carbon atom to which it is attached.[2]

In most cases involving alkoxy groups, the mesomeric effect is dominant, leading to an overall activation of the aromatic ring towards electrophilic substitution.[5]

Steric Hindrance

The isopropoxy group is sterically bulky due to the presence of the two methyl groups. This bulkiness can physically obstruct the approach of reagents to the adjacent aldehyde group and the ortho position on the aromatic ring, influencing the regioselectivity and rate of reactions.[6][7][8]

Modulation of Aldehyde Reactivity

The reactivity of the aldehyde group is modulated by the electronic interplay of the isopropoxy and nitro groups.

-

Nucleophilic Addition: The aldehyde carbonyl carbon is electrophilic and susceptible to nucleophilic attack. The electron-withdrawing nitro group enhances this electrophilicity.[9] Conversely, the electron-donating isopropoxy group can slightly diminish the electrophilicity of the carbonyl carbon. The steric bulk of the isopropoxy group can also hinder the approach of nucleophiles to the aldehyde.[6][10]

Directing Effects in Aromatic Substitution Reactions

The substituents on the benzene ring dictate the position of further substitution reactions.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, the directing effects of the existing groups are paramount:

-

Isopropoxy Group: As an electron-donating group, the isopropoxy group is an ortho, para-director .[3][4][5] It activates the ring towards electrophilic attack.

-

Nitro Group: The nitro group is a strong electron-withdrawing group and is a meta-director .[11][12][13] It deactivates the ring towards electrophilic attack.[3]

-

Aldehyde Group: The aldehyde group is also a deactivating, meta-directing group.

The combination of these directing effects leads to a complex substitution pattern. For instance, in the nitration of 2-isopropoxybenzaldehyde to form 2-isopropoxy-5-nitrobenzaldehyde, the incoming nitro group is directed to the position para to the activating isopropoxy group and meta to the deactivating aldehyde group.[1]

Nucleophilic Aromatic Substitution (SNAr)

The presence of a strong electron-withdrawing group, such as the nitro group, ortho or para to a potential leaving group can facilitate nucleophilic aromatic substitution.[14][15] In 2-isopropoxy-5-nitrobenzaldehyde, the nitro group activates the ring for such reactions. While the isopropoxy group is not a typical leaving group, under certain conditions with strong nucleophiles like Grignard reagents, alkoxy groups can be displaced.[16]

Experimental Protocols

Synthesis of 2-Isopropoxy-5-nitrobenzaldehyde via Nitration

This protocol is based on the continuous flow nitration of 2-isopropoxybenzaldehyde.[1]

Materials:

-

2-isopropoxybenzaldehyde

-

Red fuming nitric acid (HNO₃)

-

Microreactor system

Procedure:

-

Prepare a solution of 2-isopropoxybenzaldehyde in a suitable solvent.

-

Set up a continuous flow microreactor system with precise temperature control.

-

Introduce the solution of 2-isopropoxybenzaldehyde and red fuming nitric acid into the microreactor.

-

Maintain the reaction temperature and flow rate to ensure selective nitration.

-

Collect the product stream and quench the reaction.

-

Purify the crude product by crystallization or chromatography to obtain 2-isopropoxy-5-nitrobenzaldehyde.

Rationale: Continuous flow chemistry offers enhanced safety and reproducibility for highly exothermic and potentially hazardous reactions like nitration.[1]

Condensation Reaction with an Indolenine Derivative

This protocol describes a condensation reaction to form a spirobenzopyran.[17]

Materials:

-

2-Isopropoxy-5-nitrobenzaldehyde (or a similar derivative like 2-hydroxy-5-nitrobenzaldehyde)

-

1-propargyl-2,3,3-trimethylindolenine

-

Ethanol (EtOH)

Procedure:

-

Dissolve 1-propargyl-2,3,3-trimethylindolenine in ethanol.

-

Add 2-hydroxy-5-nitrobenzaldehyde to the solution.

-

Heat the reaction mixture under reflux for 4 hours.

-

Allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Data Presentation

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁NO₄ | |

| Molecular Weight | 209.20 g/mol | |

| Melting Point | 126-127 °C (for the related 2-hydroxy-5-nitrobenzaldehyde) | [18] |

| Appearance | Yellow solid | [17] |

Visualization of Reaction Pathways

Electrophilic Aromatic Substitution: Nitration

Caption: Nitration of 2-isopropoxybenzaldehyde.

Nucleophilic Addition to Aldehyde

Caption: Nucleophilic addition to the aldehyde group.

Conclusion

The isopropoxy group in 2-isopropoxy-5-nitrobenzaldehyde plays a critical and multifaceted role in determining the molecule's reactivity. Its electron-donating mesomeric effect activates the aromatic ring for electrophilic substitution, directing incoming electrophiles primarily to the para position. Concurrently, its steric bulk influences the accessibility of the adjacent aldehyde group and the ortho position. This comprehensive understanding is vital for researchers and drug development professionals in designing synthetic routes and predicting reaction outcomes involving this versatile chemical intermediate.

References

-

Aakash Institute. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry. [Link]

-

Britannica. Nucleophilic aromatic substitution | chemical reaction. [Link]

-

Wikipedia. Electrophilic aromatic directing groups. [Link]

-

ACS Publications. Nitration Under Continuous Flow Conditions: Convenient Synthesis of 2-Isopropoxy-5-nitrobenzaldehyde, an Important Building Block in the Preparation of Nitro-Substituted Hoveyda–Grubbs Metathesis Catalyst | Organic Process Research & Development. [Link]

-

PMC. Mechanism of Alkoxy Groups Substitution by Grignard Reagents on Aromatic Rings and Experimental Verification of Theoretical Predictions of Anomalous Reactions. [Link]

-

GeeksforGeeks. Explain why the Nitro group is meta directing in electrophilic aromatic substitution reactions. [Link]

-

ChemTalk. Directing Effects. [Link]

-

Allen. In an electrophilic aromatic substitution reaction, the nitro group is meta directing because of it? [Link]

-

SlideShare. aromatic nucleophilic substitution. [Link]

-

RSC Publishing. Oxidative nucleophilic alkoxylation of nitrobenzenes - Organic Chemistry Frontiers. [Link]

-

Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

-

Chemistry Learner. Steric Hindrance: Definition, Factors, & Examples. [Link]

-

YouTube. Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Link]

-

La Salle University. Aromatic Compounds and Their Reactions. [Link]

-

YouTube. Steric Hindrance | Organic Chemistry. [Link]

-

La Salle University. Substituent Effects. [Link]

-

ChemTalk. Steric Hindrance. [Link]

-

ResearchGate. Synthesis of 2-Hydroxy-5-Nitrobenzaldehyde with Use of Lanthanum(III) and Cerium(III) Metal Salts. [Link]

-

The Royal Society of Chemistry. 1. Experimental part. [Link]

-

Wikipedia. Steric effects. [Link]

-

Chemistry LibreTexts. 16.5: An Explanation of Substituent Effects. [Link]

-

NIST WebBook. Benzaldehyde, 2-hydroxy-5-nitro-. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. www1.lasalle.edu [www1.lasalle.edu]

- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 4. Directing Effects | ChemTalk [chemistrytalk.org]

- 5. uobabylon.edu.iq [uobabylon.edu.iq]

- 6. Steric Hindrance: Definition, Factors, & Examples [chemistrylearner.com]

- 7. youtube.com [youtube.com]

- 8. Steric effects - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Steric Hindrance | ChemTalk [chemistrytalk.org]

- 11. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 12. Explain why the Nitro group is meta directing in electrophilic aromatic s.. [askfilo.com]

- 13. In an electrophilic aromatic substitution reaction, the nitro group is meta directing because of it? [allen.in]

- 14. Nucleophilic aromatic substitution | chemical reaction | Britannica [britannica.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Mechanism of Alkoxy Groups Substitution by Grignard Reagents on Aromatic Rings and Experimental Verification of Theoretical Predictions of Anomalous Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. rsc.org [rsc.org]

- 18. Benzaldehyde, 2-hydroxy-5-nitro- [webbook.nist.gov]

Methodological & Application

Application Note: Synthesis of Nitro-Substituted Hoveyda-Grubbs (Grela) Catalysts

Starting Material: 2-Isopropoxy-5-nitrobenzaldehyde Target Molecule: Nitro-Grela Catalyst (Hoveyda-Grubbs II modified)[1]

Introduction & Scientific Context

The synthesis of Hoveyda-Grubbs type catalysts from 2-Isopropoxy-5-nitrobenzaldehyde yields one of the most efficient olefin metathesis initiators known: the Nitro-Grela catalyst .[1]

While the standard Hoveyda-Grubbs II catalyst is robust, the introduction of an electron-withdrawing nitro group at the 5-position of the benzylidene ligand dramatically alters the catalyst's electronic profile.[1] This modification weakens the Ru–O chelate bond, facilitating faster decoordination of the ether ligand. Consequently, the catalyst initiates metathesis cycles significantly faster than its unsubstituted parent, particularly at lower temperatures (0°C), while retaining high stability against air and moisture.

Key Mechanistic Advantage[1]

-

Standard HG-II: Strong Ru–O bond

Slow Initiation -

Nitro-Grela: Weakened Ru–O bond (via Nitro induction)

Rapid Initiation

Retrosynthetic Analysis & Reaction Pathway

The synthesis is a convergent two-step protocol.[1] First, the aldehyde is converted to the requisite styrene via Wittig olefination. Second, the styrene undergoes a phosphine exchange with Grubbs II catalyst, driven by a copper(I) chloride scavenger.

Figure 1: Synthetic pathway from nitrobenzaldehyde precursor to the active ruthenium complex.

Detailed Experimental Protocols

Protocol A: Ligand Synthesis (Wittig Olefination)

Objective: Convert the aldehyde carbonyl to a vinyl group without reducing the nitro moiety.

Reaction: 2-Isopropoxy-5-nitrobenzaldehyde + Ph₃PMeBr

Reagents & Materials

-

2-Isopropoxy-5-nitrobenzaldehyde (1.0 equiv)[1]

-

Methyltriphenylphosphonium bromide (1.2 equiv)[1]

-

Potassium tert-butoxide (KOtBu) (1.3 equiv) or KHMDS[1]

-

Anhydrous THF (Tetrahydrofuran)[1]

-

Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology

-

Ylide Formation:

-

Flame-dry a 2-neck round-bottom flask (RBF) and cool under N₂ flow.

-

Add Methyltriphenylphosphonium bromide and anhydrous THF (0.3 M concentration relative to phosphonium salt).

-

Cool the suspension to 0°C (ice bath).

-

Add KOtBu portion-wise over 10 minutes. The solution will turn bright yellow, indicating the formation of the phosphorus ylide.

-

Stir at 0°C for 45 minutes to ensure complete deprotonation.

-

-

Aldehyde Addition:

-

Dissolve 2-Isopropoxy-5-nitrobenzaldehyde in a minimal amount of anhydrous THF.

-

Add this solution dropwise to the cold ylide mixture. Critical: Exothermic reaction; maintain temperature <5°C to prevent side reactions.

-

Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2–4 hours.

-

-

Workup & Purification:

-

Quench the reaction with saturated aqueous NH₄Cl.[1]

-

Extract with Diethyl Ether (Et₂O) or Ethyl Acetate (3x).[1]

-

Wash combined organics with Brine, dry over MgSO₄, filter, and concentrate in vacuo.

-

Purification: The crude will contain copious Triphenylphosphine oxide (TPPO).[1] Purify via flash chromatography on silica gel (Eluent: Hexanes/EtOAc 9:1).

-

Target Product: Yellow oil or low-melting solid.[1]

-

QC Checkpoint:

-

¹H NMR (CDCl₃): Look for vinyl protons.[1] A doublet of doublets (dd) around 7.0 ppm (alpha-H) and two doublets around 5.3 and 5.8 ppm (beta-H).[1] Absence of aldehyde proton (~10.4 ppm).[1]

Protocol B: Catalyst Metalation (Phosphine Exchange)

Objective: Install the styrenyl ligand onto the Ruthenium center.

Reaction: Grubbs II + Ligand + CuCl

Reagents & Materials

-

Grubbs II Catalyst (1.0 equiv)[1]

-

2-Isopropoxy-5-nitrostyrene (Ligand from Protocol A) (1.1 equiv)[1]

-

Copper(I) Chloride (CuCl) (1.1 equiv)[1]

-

Dichloromethane (DCM) (Degassed, anhydrous)[1]

Step-by-Step Methodology

-

Setup:

-

In a glovebox or under strict Schlenk conditions, charge a flask with Grubbs II catalyst , CuCl , and the Ligand .

-

Note on CuCl: CuCl acts as a "phosphine sponge," precipitating the dissociated tricyclohexylphosphine (PCy₃) as an insoluble copper complex. This drives the equilibrium forward.[1] Without CuCl, the reaction is reversible and low-yielding.[1]

-

-

Reaction:

-

Workup:

-

Purification:

-

Concentrate the green filtrate.[1]

-

Perform flash chromatography (Silica gel).[1]

-

Eluent: Start with 100% Hexanes to elute excess ligand, then gradient to Hexanes/EtOAc (or DCM) to elute the green catalyst band.

-

Isolation: Collect the green fraction, concentrate, and dry under high vacuum. Alternatively, recrystallize from DCM/Pentane.[1]

-

Quality Control & Troubleshooting

Characterization Data (Expected)

| Parameter | Expected Value | Notes |

| Appearance | Green crystalline solid | Brown/Black indicates decomposition.[1][5] |

| ¹H NMR (Benzylidene) | 16.40 – 16.50 ppm (s, 1H) | Distinctive downfield shift compared to Grubbs II (~19 ppm).[1] |

| ¹H NMR (Isopropoxy) | Septet ~4.9 ppm; Doublet ~1.3 ppm | Confirms chelation of the ether oxygen. |

| Stability | Air stable in solid state | Store at 4°C. Solutions degrade slowly in air.[1] |

Troubleshooting Workflow

Figure 2: Diagnostic decision tree for catalyst synthesis.

References

-

Grela, K., et al. (2004).[1][6] "Nitro-Substituted Hoveyda–Grubbs Ruthenium Carbenes: Enhancement of Catalyst Activity through Electronic Activation." Journal of the American Chemical Society, 126(30), 9318–9319. Link[1]

-

Garber, S. B., Kingsbury, J. S., Gray, B. L., & Hoveyda, A. H. (2000). "Efficient and Recyclable Monomeric and Dendritic Ru-Based Metathesis Catalysts." Journal of the American Chemical Society, 122(34), 8168–8179. Link[1]

-

Michrowska, A., & Grela, K. (2008).[1][7] "Quest for the ideal olefin metathesis catalyst." Pure and Applied Chemistry, 80(1), 31-43.[1][7] Link

Sources

- 1. Grubbs catalyst - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. people.chem.umass.edu [people.chem.umass.edu]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Grela 2nd Generation Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. BJOC - Olefin metathesis in air [beilstein-journals.org]

- 7. publications.iupac.org [publications.iupac.org]

Application Note & Protocol: Leveraging 2-Isopropoxy-5-nitrobenzaldehyde in Olefin Cross-Metathesis for the Synthesis of Functionalized Stilbenes

Abstract

Olefin cross-metathesis (CM) is a powerful catalytic reaction for the formation of carbon-carbon double bonds, enabling the synthesis of complex molecules from simpler olefinic precursors.[1][2] This guide provides an in-depth analysis and detailed protocols for utilizing 2-Isopropoxy-5-nitrobenzaldehyde as a substrate in cross-metathesis reactions. We explore the critical interplay between the substrate's unique electronic and steric properties, catalyst selection, and reaction conditions to achieve high-yield, selective synthesis of functionalized trans-stilbene derivatives. This document is intended for researchers in organic synthesis, medicinal chemistry, and materials science, offering both mechanistic insights and practical, field-proven methodologies.

Introduction: The Strategic Value of Functionalized Benzaldehydes in CM

Olefin metathesis, a Nobel Prize-winning technology, has revolutionized synthetic chemistry by providing a versatile method for C-C double bond formation with high functional group tolerance.[2][3] Cross-metathesis, a key variant, involves the intermolecular exchange of alkylidene fragments between two distinct olefins.[1][4] This technique is particularly valuable for synthesizing unsymmetrical stilbenes, which are precursors to biologically significant compounds like resveratrol and piceatannol.[5]

The substrate, 2-Isopropoxy-5-nitrobenzaldehyde, presents a unique set of challenges and opportunities. The nitro group (NO₂) is strongly electron-withdrawing, while the isopropoxy group provides significant steric bulk. Understanding how these features influence catalyst activity and reaction selectivity is paramount for developing a successful synthetic strategy. This note will focus on the reaction of a vinylated form of this aldehyde with a partner olefin to yield a stilbenoid product.

Mechanistic Considerations and Catalyst Selection

The Chauvin Mechanism and Substrate Effects

The broadly accepted mechanism for olefin metathesis, proposed by Hérisson and Chauvin, involves a series of [2+2] cycloaddition and cycloreversion steps via a metallacyclobutane intermediate.[2][6] The reaction is catalyzed by transition-metal alkylidene complexes, most notably those based on ruthenium, developed by Grubbs, and molybdenum, developed by Schrock.[2][3]

For a substrate like vinylated 2-Isopropoxy-5-nitrobenzaldehyde, two factors are critical:

-

Electronic Effects: The electron-withdrawing nitro group can deactivate the catalyst. However, specialized catalysts, particularly those with electron-withdrawing groups on their own ligands (e.g., nitro-substituted Hoveyda-Grubbs catalysts), have been developed to enhance activity for such challenging substrates.[7][8][9] These "EWG-activated" catalysts facilitate the dissociation of the benzylidene ligand, accelerating the catalytic cycle.[9]

-

Steric Hindrance: The ortho-isopropoxy group can sterically shield the reaction center. This necessitates the use of catalysts that are not only highly active but also sufficiently accessible.

Selecting the Optimal Catalyst

The choice of catalyst is the most critical parameter for a successful cross-metathesis reaction. While first-generation Grubbs catalysts (G1) have their uses, second and third-generation catalysts offer superior activity, stability, and functional group tolerance.[3]

| Catalyst | Key Features & Suitability for This Application | Ref. |

| Grubbs II (G-II) | High activity, good tolerance for various functional groups. A reliable starting point for optimization. | |

| Hoveyda-Grubbs II (HG-II) | Features a chelating isopropoxybenzylidene ligand, offering increased stability and lower catalyst decomposition. Excellent for many CM reactions. | |

| Nitro-Grela / Nitro-Hoveyda | Specifically designed with an electron-withdrawing nitro group on the benzylidene ligand. These catalysts show enhanced activity for electron-deficient olefins and are highly recommended for this substrate. | [8][9][10] |

| Zhan Catalysts | Modified Hoveyda-Grubbs catalysts with improved stability and initiation control. Can be effective in complex syntheses. | [3] |

Recommendation: For the cross-metathesis of vinylated 2-Isopropoxy-5-nitrobenzaldehyde, a Nitro-substituted Hoveyda-Grubbs catalyst is the prime candidate due to its demonstrated efficacy with electron-deficient substrates.[8][9] Grubbs II serves as a viable, more economical alternative for initial screening.

Detailed Experimental Protocol: Synthesis of a Stilbene Derivative

This protocol details the cross-metathesis of 1-isopropoxy-2-vinyl-4-nitrobenzene (derived from the title aldehyde) with a generic partner olefin, (Z)-1,4-diacetoxybut-2-ene , to illustrate the workflow.

Materials & Reagents

-

Substrates: 1-isopropoxy-2-vinyl-4-nitrobenzene, (Z)-1,4-diacetoxybut-2-ene

-

Catalyst: Nitro-Hoveyda-Grubbs Catalyst, 2nd Generation (or Grubbs II)

-

Solvent: Anhydrous, degassed dichloromethane (DCM) or toluene.

-

Quenching Agent: Ethyl vinyl ether

-

Purification: Silica gel for column chromatography, hexanes, ethyl acetate.

-

Inert Gas: High-purity nitrogen or argon.

Causality: The use of anhydrous and degassed solvents is non-negotiable. Ruthenium catalysts are sensitive to oxygen and moisture, which can lead to rapid decomposition and loss of activity.[7]

Experimental Workflow Diagram

Step-by-Step Procedure

-

Preparation (Inert Atmosphere):

-

Flame-dry a Schlenk flask equipped with a magnetic stir bar and a condenser under vacuum. Allow to cool to room temperature under a nitrogen or argon atmosphere.

-

Prepare a stock solution of the catalyst if performing multiple reactions. Handle the catalyst in a glovebox or under a positive pressure of inert gas.

-

-

Reaction Setup:

-

To the flask, add 1-isopropoxy-2-vinyl-4-nitrobenzene (1.0 eq).

-

Add the partner olefin, (Z)-1,4-diacetoxybut-2-ene (1.2 eq). The slight excess of one partner helps drive the reaction towards the desired cross-product.

-

Add anhydrous, degassed DCM to achieve a concentration of 0.1 M. Stir until all solids are dissolved.

-

-

Initiation and Monitoring:

-

Add the Nitro-Hoveyda-Grubbs catalyst (2 mol %) to the stirring solution. A color change is often observed upon initiation.

-

Heat the reaction mixture to 40 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) every hour. The goal is to observe the consumption of the limiting starting material and the appearance of a new, higher Rf product spot (the trans-stilbene is less polar).

-

-

Quenching and Work-up:

-

Once the reaction has reached completion (typically 2-6 hours), cool the mixture to room temperature.

-

Add a few drops of ethyl vinyl ether to quench the catalyst. This reacts with the active ruthenium carbene, forming an inactive species. Stir for 20 minutes.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Adsorb the crude residue onto a small amount of silica gel.

-

Perform column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc) to isolate the product. The trans-stilbene product is typically the major isomer and elutes before any potential cis-isomer or homodimers. Cross-metathesis reactions catalyzed by Grubbs-type catalysts overwhelmingly favor the formation of the thermodynamically more stable E (trans)-alkene.[11][12]

-

-

Characterization:

-

Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Optimization and Troubleshooting

Achieving high yields in cross-metathesis often requires optimization. The main challenges are preventing homodimerization (self-metathesis of a starting olefin) and avoiding catalyst decomposition.[10]

| Problem | Potential Cause(s) | Proposed Solution(s) | Ref. |

| Low Conversion / No Reaction | Inactive catalyst; Insufficient temperature; Poor solvent quality. | Use a fresh batch of catalyst. Increase temperature to refluxing DCM or switch to toluene (80-110°C). Ensure solvent is rigorously dried and degassed. | [13] |

| High Homodimerization | Reactivity mismatch of olefins; Low concentration. | Increase the concentration of the reaction mixture (0.2-0.5 M). Add the more reactive olefin slowly over time. Utilize a 1.5:1 to 2:1 ratio of the olefin partners. | [14] |

| Catalyst Decomposition (black precipitate) | Impurities in reagents (water, oxygen, peroxides); High temperature for prolonged periods. | Purify substrates before use. Use a catalyst scavenger or additive like a mild acid (e.g., acetic acid) to suppress decomposition pathways. | [10][13] |

| Isomerization of Product | Formation of ruthenium-hydride species from catalyst decomposition. | Add a hydride scavenger like 1,4-benzoquinone. Use a more stable catalyst like a Hoveyda-Grubbs type, which is less prone to forming these species. | [10] |

Conclusion

The use of 2-Isopropoxy-5-nitrobenzaldehyde in cross-metathesis reactions provides a robust pathway to highly functionalized stilbene scaffolds. Success hinges on a rational approach to catalyst selection, with electronically-tuned catalysts like the Nitro-Hoveyda-Grubbs series being particularly effective for this class of electron-deficient substrate. By adhering to rigorous anhydrous and anaerobic techniques and employing systematic optimization, researchers can overcome the inherent challenges of this substrate to achieve high yields of the desired trans-stilbene products. The protocols and insights provided herein serve as a comprehensive starting point for professionals in drug discovery and materials science to harness the power of this versatile reaction.

References

- Mondal, S., & Bora, U. (2014).

-

Bannin, T. J., Datta, P. P., Kiesewetter, E. T., & Kiesewetter, M. K. (2019). Synthesizing Stilbene by Olefin Metathesis Reaction Using Guided Inquiry to Compare and Contrast Wittig and Metathesis Methodologies. Journal of Chemical Education. [Link]

-

Apeiron Synthesis. (2025). Cross-Metathesis Powered by Apeiron Synthesis Catalyst. Apeiron Synthesis Website. [Link]

-

Muregi, F. M., et al. (2015). Styrene Cross-metathesis Using Low Catalyst Concentrations. Chemistry & Biology Interface. [Link]

-

Feron, T., & Diederich, F. (2004). Catalytic methods for the synthesis of stilbenes with an emphasis on their phytoalexins. Tetrahedron. [Link]

-

Gajda, R., & Małecka, M. (2020). Application of Olefin Metathesis in the Synthesis of Carbo- and Heteroaromatic Compounds—Recent Advances. Molecules. [Link]

-

Sinclair, F., & Shaver, M. P. (2017). Olefin cross metathesis and ring-closing metathesis in polymer chemistry. Polymer Chemistry. [Link]

-

Bannin, T. J., et al. (2019). Synthesizing Stilbene by Olefin Metathesis Reaction Using Guided Inquiry To Compare and Contrast Wittig and Metathesis Methodologies. Journal of Chemical Education. [Link]

-

ResearchGate. (2026). Synthesizing Stilbene by Olefin Metathesis Reaction Using Guided Inquiry To Compare and Contrast Wittig and Metathesis Methodologies | Request PDF. ResearchGate. [Link]

-

Chatterjee, A. K., & Grubbs, R. H. (2004). Recent Developments in Olefin Cross-Metathesis. Angewandte Chemie International Edition. [Link]

-

Majek, M., & von Wangelin, A. J. (2016). Merging Grubbs second-generation catalyst with photocatalysis enables Z-selective metathesis of olefins: scope, limitations, and mechanism. Chemical Science. [Link]

-

Wikipedia. (n.d.). Olefin metathesis. Wikipedia. [Link]

-

Wikipedia. (n.d.). Grubbs catalyst. Wikipedia. [Link]

-

Sromek, A. W., et al. (2012). Nitration Under Continuous Flow Conditions: Convenient Synthesis of 2-Isopropoxy-5-nitrobenzaldehyde, an Important Building Block in the Preparation of Nitro-Substituted Hoveyda–Grubbs Metathesis Catalyst. Organic Process Research & Development. [Link]

-

Smith, A., et al. (2018). Sketch of 1 st and 2 nd generation Grubbs' catalysts used in crossmetathesis reactions. ResearchGate. [Link]

-

Czarnocki, S. J., et al. (2025). Challenges in olefin metathesis. Coordination Chemistry Reviews. [Link]

-

Grela, K. (2014). Nitro and Other Electron Withdrawing Group Activated Ruthenium Catalysts for Olefin Metathesis Reactions. Chemistry – A European Journal. [Link]

-

Trost, B. M., & Shen, H. C. (2007). Scope and mechanism of the intermolecular addition of aromatic aldehydes to olefins catalyzed by Rh(I) olefin complexes. Journal of the American Chemical Society. [Link]

-

Queval, P., et al. (2015). Beyond catalyst deactivation: cross-metathesis involving olefins containing N-heteroaromatics. Beilstein Journal of Organic Chemistry. [Link]

-

Kajetan, M., et al. (2017). Fishing for the right catalyst for the cross-metathesis reaction of methyl oleate with 2-methyl-2-butene. Catalysis Science & Technology. [Link]

-

Chatterjee, A. K., et al. (2003). A General Model for Selectivity in Olefin Cross Metathesis. Journal of the American Chemical Society. [Link]

Sources

- 1. uwindsor.ca [uwindsor.ca]

- 2. Olefin metathesis - Wikipedia [en.wikipedia.org]

- 3. Grubbs catalyst - Wikipedia [en.wikipedia.org]

- 4. Application of Olefin Metathesis in the Synthesis of Carbo- and Heteroaromatic Compounds—Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. Olefin cross metathesis and ring-closing metathesis in polymer chemistry - Polymer Chemistry (RSC Publishing) DOI:10.1039/C7PY00340D [pubs.rsc.org]

- 7. Making sure you're not a bot! [dugi-doc.udg.edu]

- 8. Nitro and Other Electron Withdrawing Group Activated Ruthenium Catalysts for Olefin Metathesis Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fishing for the right catalyst for the cross-metathesis reaction of methyl oleate with 2-methyl-2-butene - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C6CY02623K [pubs.rsc.org]

- 10. apeiron-synthesis.com [apeiron-synthesis.com]

- 11. "Synthesizing Stilbene by Olefin Metathesis Reaction Using Guided Inqui" by Timothy J. Bannin, Partha P. Datta et al. [digitalcommons.uri.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. React App [pmc.umicore.com]

- 14. pubs.acs.org [pubs.acs.org]

application of 2-Isopropoxy-5-nitrobenzaldehyde in pharmaceutical intermediate synthesis

Application Note: 2-Isopropoxy-5-nitrobenzaldehyde in the Synthesis of Next-Generation Metathesis Catalysts

Part 1: Executive Summary & Scientific Rationale

The "Grela Effect" in Pharmaceutical Metathesis In modern pharmaceutical synthesis, Ring-Closing Metathesis (RCM) is a pivotal transformation for constructing macrocyclic drugs (e.g., HCV protease inhibitors like Simeprevir, Paritaprevir). While first-generation Hoveyda-Grubbs catalysts are effective, they often require elevated temperatures that can degrade sensitive APIs.

2-Isopropoxy-5-nitrobenzaldehyde is the critical building block for the Nitro-Grela catalyst (Grela 2nd Generation). The introduction of an electron-withdrawing nitro group at the 5-position of the benzylidene ligand dramatically alters the catalyst's electronics.

-

Mechanism of Action: The nitro group decreases the electron density on the chelating oxygen atom. This weakens the Ru–O bond, facilitating faster initiation (decoordination) at lower temperatures (down to 0°C).

-

Application Scope: This aldehyde is not merely an intermediate; it is the "tuner" that converts a standard metathesis catalyst into a high-activity tool capable of difficult macrocyclizations at low catalyst loadings (<50 ppm).

Part 2: Chemical Pathway & Visualization

The synthesis of the active catalyst involves three distinct stages: Etherification, Methylenation, and Ligand Exchange.

Figure 1: Synthetic workflow transforming the salicylaldehyde precursor into the active Nitro-Grela catalyst.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of 2-Isopropoxy-5-nitrobenzaldehyde

Rationale: While nitration of 2-isopropoxybenzaldehyde is possible (via flow chemistry), the alkylation of 5-nitrosalicylaldehyde is safer for batch processing and avoids regioisomer contamination.

Reagents:

-

2-Hydroxy-5-nitrobenzaldehyde (1.0 equiv)

-

2-Bromopropane (1.5 equiv)

-

Potassium Carbonate (

, 2.0 equiv) -

DMF (Dimethylformamide), anhydrous

Procedure:

-

Dissolution: Charge a round-bottom flask with 2-Hydroxy-5-nitrobenzaldehyde (10 g, 60 mmol) and anhydrous DMF (100 mL). Stir until fully dissolved.

-

Base Addition: Add

(16.6 g, 120 mmol) in a single portion. The suspension will turn bright yellow/orange due to phenoxide formation. -

Alkylation: Add 2-bromopropane (8.5 mL, 90 mmol) dropwise over 10 minutes.

-

Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (30% EtOAc/Hexane). The starting phenol (

) should disappear, replaced by the ether ( -

Work-up: Cool to room temperature. Pour the mixture into ice-cold water (500 mL). The product typically precipitates as a pale yellow solid.

-

Isolation: Filter the solid. If an oil forms, extract with Ethyl Acetate (

mL), wash with water ( -

Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography (10% EtOAc/Hexane) if necessary.

-

Target Yield: 85–92%

-

Appearance: Pale yellow crystals.

-

Protocol B: Conversion to 2-Isopropoxy-5-nitrostyrene (Wittig)

Rationale: The aldehyde must be converted to a terminal olefin to undergo metathesis exchange with the Ruthenium precursor.

Reagents:

-

Methyltriphenylphosphonium bromide (

, 1.2 equiv) -

Potassium tert-butoxide (

, 1.2 equiv) -

THF (Tetrahydrofuran), dry

-

2-Isopropoxy-5-nitrobenzaldehyde (from Protocol A)[1]

Procedure:

-

Ylide Formation: In a flame-dried flask under

, suspend -

Addition: Dissolve 2-Isopropoxy-5-nitrobenzaldehyde (1.0 equiv) in minimal THF and add dropwise to the ylide solution.

-

Reaction: Allow to warm to room temperature and stir for 2–3 hours.

-

Quench: Quench with saturated

solution. -

Work-up: Extract with diethyl ether. Wash organic layer with water and brine. Dry over

. -

Purification: Concentrate and purify via silica plug (Hexane/EtOAc 9:1) to remove triphenylphosphine oxide (TPPO).

-

Target Yield: 80–85%

-

Note: The styrene product is light-sensitive; store in the dark.

-

Part 4: Quantitative Data & Troubleshooting

Table 1: Comparative Catalyst Performance (Grela vs. Hoveyda-Grubbs)

| Feature | Hoveyda-Grubbs II | Nitro-Grela (Derived from Topic Compound) |

| Initiation Rate | Standard | Fast (weakened Ru-O bond) |

| Reaction Temp | Typically >40°C | 0°C to RT (Ideal for unstable APIs) |

| E/Z Selectivity | Moderate | High (tunable) |

| Catalyst Loading | 1–5 mol% | 0.1–1 mol% (Cost-efficient) |

| Tolerance | Good | Excellent (Polar functional groups) |

Troubleshooting Guide:

-

Problem: Low yield in Alkylation step (Protocol A).

-

Cause: 2-Bromopropane is volatile and less reactive than iodides.

-

Solution: Use a sealed tube or switch to 2-Iodopropane. Ensure DMF is dry to prevent hydrolysis.

-

-

Problem: TPPO contamination in Styrene (Protocol B).

-

Cause: Triphenylphosphine oxide is difficult to remove.

-

Solution: Triturate the crude solid with cold hexane (TPPO is insoluble; styrene is soluble).

-

-

Problem: Catalyst decomposition during synthesis.

-

Cause: The "Nitro-Grela" complex initiates quickly.[2]

-

Solution: Perform the final ligand exchange at lower temperatures and store the catalyst at 4°C under Argon.

-

References

-

Grela, K., et al. (2002).[3] "A Highly Efficient, Tuneable Catalyst for Metathesis." Angewandte Chemie International Edition. Link

-

Gutmann, B., et al. (2012). "Nitration Under Continuous Flow Conditions: Convenient Synthesis of 2-Isopropoxy-5-nitrobenzaldehyde." Organic Process Research & Development. Link

-

Apeiron Synthesis. "Nitro-Grela: Universal Metathesis Catalyst."[4] Technical Data Sheet. Link

-

Bieniek, M., et al. (2008). "Advanced Fine Tuning of the Hoveyda-Grubbs Catalyst." Chemistry - A European Journal. Link

Sources

Troubleshooting & Optimization

overcoming isomer formation in the synthesis of 2-Isopropoxy-5-nitrobenzaldehyde

The following Technical Support Guide is structured as a specialized knowledge base for researchers and process chemists. It prioritizes the "Isomer Challenge"—specifically the separation and avoidance of the unwanted 3-nitro regioisomer during the synthesis of 2-Isopropoxy-5-nitrobenzaldehyde .

Topic: Overcoming Regioisomer Formation & Process Optimization Reference Code: TSC-2024-IPNB-05 Status: Operational | Level: Advanced[1]

Executive Summary: The Isomer Challenge

In the synthesis of 2-Isopropoxy-5-nitrobenzaldehyde , the primary critical quality attribute (CQA) failing is the formation of the 3-nitro isomer .

-

Target: 5-Nitro isomer (Para to the alkoxy group).[1]

-

Impurity: 3-Nitro isomer (Ortho to the alkoxy group).[1]

The isopropoxy group is an ortho, para-director. While the para position (5-position) is sterically favored due to the bulky isopropyl group, the ortho position (3-position) remains electronically active. High temperatures or uncontrolled acid concentrations during nitration can increase the 3-nitro impurity to >15%, rendering the product unsuitable for pharmaceutical applications (e.g., Hoveyda-Grubbs ligand synthesis).

This guide details two validated routes to overcome this:

-

Route A (Direct Nitration): Process control to maximize the 5-nitro isomer.

-

Route B (Convergent Alkylation): Strategic avoidance of isomerism by starting with pre-nitrated scaffolds.[1]

Route Selection Strategy

Use the following logic to select your synthetic pathway.

Figure 1: Strategic decision tree for route selection based on available equipment and purity requirements.

Detailed Protocols & Troubleshooting

Protocol A: Direct Nitration (High Throughput)

Best for: Large scale, flow chemistry setups, or when 2-isopropoxybenzaldehyde is the available stock. The Challenge: Controlling the exotherm to prevent 3-nitro formation and dealkylation.

Reagents:

Step-by-Step Methodology:

-

Dissolution: Dissolve 2-isopropoxybenzaldehyde (1.0 eq) in DCM (3-5 volumes).

-

Cryogenic Cooling (CRITICAL): Cool the solution to -10°C .

-

Why: Higher temperatures increase the kinetic energy of the system, allowing the nitronium ion to overcome the steric barrier of the isopropyl group, leading to the unwanted 3-nitro isomer.

-

-

Controlled Addition: Add fuming

(1.1 eq) dropwise.[1] -

Quench: Pour onto ice water. Extract with DCM.[1]

-

Purification (The "Hexane Wash"):

Troubleshooting Guide (Route A):

| Symptom | Probable Cause | Corrective Action |

| High 3-nitro isomer content (>10%) | Reaction temp exceeded 0°C. | Use a cryostat or dry ice/acetone bath.[1] Switch to flow chemistry to improve heat transfer.[1] |

| Product is a dark oil, not a solid | Dealkylation occurred (loss of isopropyl). | Acid concentration too high or reaction time too long.[1] The isopropyl group is acid-labile.[1] Quench immediately after consumption of starting material.[1] |

| Low Yield (<50%) | Over-nitration (Dinitro species).[1] | Reduce |

Protocol B: Alkylation (High Purity)

Best for: Drug development (GMP), where isomer purity is non-negotiable.[1] The Strategy: By starting with 2-hydroxy-5-nitrobenzaldehyde , the nitro group is already in the correct position.[1] The reaction becomes a Williamson Ether Synthesis.[4]

Reagents:

Step-by-Step Methodology:

-

Charge: Combine 2-hydroxy-5-nitrobenzaldehyde (1.0 eq) and

(1.5 eq) in DMF. -

Activation: Stir at RT for 30 mins to form the phenoxide anion. The color will shift to bright orange/red.

-

Alkylation: Add 2-iodopropane (1.5 eq).

-

Note: If using 2-bromopropane, add catalytic KI (Finkelstein condition) to generate the more reactive iodide in situ.

-

-

Heating: Heat to 60°C for 4-6 hours.

-

Warning: Do not exceed 80°C. Secondary halides like isopropyl are prone to E2 elimination (forming propylene gas) at high temps.[1]

-

-

Workup: Pour into ice water. The product should precipitate as a pale yellow solid.

Troubleshooting Guide (Route B):

| Symptom | Probable Cause | Corrective Action |

| Low Conversion (Starting material remains) | Steric hindrance of Isopropyl group.[1] | Switch from Bromide to Iodide.[1] Increase reaction time. Do NOT increase temp >80°C (promotes elimination).[1] |

| Gas evolution observed | E2 Elimination (Propylene formation).[1] | Base is too strong or temp too high.[1] Stick to Carbonate bases ( |

| O- vs C-Alkylation | C-alkylation is rare here.[1] | This is generally not an issue with this specific substrate due to the electron-withdrawing nitro group deactivating the ring carbon. |

Purification Logic: Separating the Isomers

If you are stuck with a mixture (from Route A), use this logic flow to purify.

Figure 2: Purification workflow for isolating the 5-nitro isomer.

Frequently Asked Questions (FAQ)

Q1: Why is the 3-nitro isomer forming even at 0°C? A: The reaction might be suffering from localized heating.[1] If you are adding the acid too fast in a batch reactor, the "micro-environment" where the drop hits can spike in temperature.

-

Fix: Improve stirring speed (RPM) and dilute the nitric acid slightly if possible. If available, use a Continuous Flow Reactor (microreactor) which offers superior heat exchange, virtually eliminating the 3-nitro isomer (See Ref 1).[1]

Q2: Can I use 2-chloropropane instead of the bromide or iodide for Route B? A: Not recommended. Secondary alkyl chlorides are very sluggish in SN2 reactions.[1] You would need higher temperatures to drive the reaction, which will trigger the E2 elimination pathway (creating propylene gas) rather than the substitution you want. Stick to 2-iodopropane .[1]

Q3: My product from Route A turned red/brown upon drying. What happened?

A: This indicates residual acid.[1] Nitro compounds are stable, but if

-

Fix: Ensure the final wash of the solid is neutral (pH 7). Wash with saturated

followed by copious water before drying.[1]

Q4: How do I distinguish the 5-nitro and 3-nitro isomers by NMR?

A: Look at the aromatic region in

-

5-Nitro (Target): The proton between the nitro and aldehyde groups (H6) appears as a doublet with a small coupling constant (meta-coupling, ~2-3 Hz) at a very downfield shift (~8.5-8.7 ppm).[1]

-

3-Nitro (Impurity): The symmetry is different.[1] You will typically see a triplet-like splitting pattern for the central proton if the substitution pattern allows, but the key is the shift of the aldehyde proton and the coupling constants of the ring protons adjacent to the nitro group.

References

-

Use of Continuous Flow Chemistry for Selective Nitration

-

General Nitration of Salicylaldehyde Derivatives

-

Synthesis of 5-Nitrosalicylaldehyde (Precursor for Route B)

-

Purification Techniques for Nitro-Salicylaldehydes

Sources

- 1. 2-羟基-3-甲氧基-5-硝基苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. CAS 22921-58-0: 2-Isopropoxybenzaldehyde | CymitQuimica [cymitquimica.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Benzaldehyde, 2-hydroxy-5-nitro- (CAS 97-51-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. Regioselectivity in the nitration of dialkoxybenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

common side reactions in the preparation of 2-Isopropoxy-5-nitrobenzaldehyde

Prepared by the Gemini Application Science Team

Welcome to the technical support guide for the synthesis of 2-Isopropoxy-5-nitrobenzaldehyde. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the preparation of this important building block. We provide in-depth troubleshooting advice, frequently asked questions, detailed protocols, and mechanistic insights to ensure the success of your experiments.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis, identified by common observational cues.

Q1: Why is my overall yield of 2-Isopropoxy-5-nitrobenzaldehyde unexpectedly low?

A low yield can stem from several factors depending on your chosen synthetic route. The two primary routes are A) Williamson ether synthesis from 2-hydroxy-5-nitrobenzaldehyde and B) Nitration of 2-isopropoxybenzaldehyde.

Route A: Williamson Ether Synthesis

The primary challenge in this route is the competition between the desired SN2 reaction and the E2 elimination side reaction.[1][2]

-

Cause 1: E2 Elimination. You are reacting a phenoxide with a secondary alkyl halide (e.g., 2-bromopropane or 2-iodopropane). The alkoxide base can abstract a proton from the β-carbon of the isopropyl halide, leading to the formation of propene gas and unreacted starting material. This is a very common side reaction with secondary halides.[2][3]

-

Troubleshooting:

-

Choice of Base: Use a milder base like potassium carbonate (K₂CO₃) instead of strong bases like sodium hydride (NaH). The phenoxide itself is the nucleophile, and a milder base is sufficient to deprotonate the phenol without excessively promoting elimination.

-

Temperature Control: Keep the reaction temperature as low as reasonably possible to favor the SN2 pathway, which has a lower activation energy than the E2 pathway.

-

Solvent Choice: Use a polar aprotic solvent like DMF or DMSO. These solvents solvate the cation (K⁺) but not the phenoxide anion, increasing its nucleophilicity.[3]

-

Route B: Nitration of 2-Isopropoxybenzaldehyde

This route's primary yield-reducing factors are the formation of positional isomers and oxidation.

-

Cause 1: Formation of Isomeric Byproducts. The isopropoxy group is a strong ortho-, para-director, while the aldehyde is a meta-director. The activating isopropoxy group dominates, but you will inevitably get a mixture of products. The main byproduct is 2-Isopropoxy-3-nitrobenzaldehyde. In batch protocols, the ratio of the desired 5-nitro isomer to the undesired 3-nitro isomer can be as low as 75:25.[4]

-

Cause 2: Oxidation of the Aldehyde. The nitrating mixture (e.g., HNO₃/H₂SO₄) is a powerful oxidizing agent. It can oxidize the aldehyde group to a carboxylic acid, forming 2-isopropoxy-5-nitrobenzoic acid.[5][6]

-

Troubleshooting:

-

Strict Temperature Control: Nitration is highly exothermic.[5][7] Maintain a low and constant temperature (e.g., -10 °C to 10 °C) throughout the addition of the nitrating agent to minimize both isomer formation and oxidation.[4]

-

Slow Reagent Addition: Add the nitrating agent dropwise to the substrate solution to avoid localized temperature spikes and high concentrations of the nitrating agent.[8]

-

Consider Continuous Flow Chemistry: For improved selectivity and safety, a continuous flow microreactor setup can significantly enhance the yield of the desired 5-nitro isomer by providing superior temperature control and mixing.[4][9] A 65% yield with 87% selectivity has been reported using this method.[4]

-

Q2: My analytical data (NMR, LC-MS) shows significant impurities. What are they?

Identifying the structure of byproducts is crucial for optimizing the reaction and purification.

-

Symptom: Your crude product is an oil or a sticky, low-melting-point solid.

-

Analysis: This indicates the presence of multiple compounds. The most common impurities are summarized in the table below.

| Impurity Name | Synthesis Route | Common Cause | Key Analytical Signature |

| 2-Hydroxy-5-nitrobenzaldehyde | Williamson Ether | Incomplete reaction | Aromatic protons and a distinct phenolic -OH peak in ¹H NMR; mass peak corresponding to C₇H₅NO₄.[10] |

| 2-Isopropoxy-3-nitrobenzaldehyde | Nitration | Poor regioselectivity | ¹H NMR will show a different aromatic splitting pattern compared to the desired 5-nitro isomer. Mass spec will show the same mass as the desired product (isomer). |

| 2-Isopropoxy-5-nitrobenzoic Acid | Nitration | Oxidation of aldehyde | Absence of the aldehyde proton (~10 ppm) in ¹H NMR and presence of a broad carboxylic acid proton peak. Mass will be 16 amu higher than the product. |

| Dinitrated Products | Nitration | Reaction conditions too harsh | Mass will be 45 amu higher than the desired product. |

Q3: How can I effectively purify the crude 2-Isopropoxy-5-nitrobenzaldehyde?

Purification is often challenging due to the presence of isomers with similar polarities.

-

Step 1: Acid/Base Wash. During the workup of a nitration reaction, it is critical to wash the organic layer with an aqueous base solution (e.g., 5% NaOH or saturated NaHCO₃) to remove acidic impurities like unreacted nitrating acid and the 2-isopropoxy-5-nitrobenzoic acid byproduct.[4][11]

-

Step 2: Recrystallization/Washing. For crude material from either route, washing with a warm non-polar solvent like hexane can effectively remove many less polar impurities, often yielding pale-yellow crystals of the pure product.[4] If isomers are present, recrystallization from ethanol or a mixed solvent system (e.g., toluene/petroleum ether) may be required.[11][12]

-

Step 3: Column Chromatography. If recrystallization fails to separate the 3-nitro and 5-nitro isomers, silica gel column chromatography is the most effective method. A typical eluent system is a mixture of hexane and ethyl acetate (e.g., 7:3 ratio), which should provide good separation.[12][13]

Frequently Asked Questions (FAQs)

Q1: Which synthetic route to 2-Isopropoxy-5-nitrobenzaldehyde is superior?

Neither route is universally superior; the choice depends on available starting materials, equipment, and safety considerations.

-

Williamson Ether Synthesis: This route is advantageous if 2-hydroxy-5-nitrobenzaldehyde is readily available. It avoids the use of highly corrosive and hazardous fuming nitric acid and the inherent problem of isomer formation. However, its main drawback is the competing E2 elimination reaction, which can significantly lower the yield.[1]

-

Nitration: This route is preferable if 2-isopropoxybenzaldehyde is the available starting material. It can be a high-yielding reaction, but it requires stringent control of reaction conditions to manage the exothermic nature of the reaction and to maximize selectivity for the desired 5-nitro isomer over the 3-nitro byproduct.[4][14] This method is often more amenable to large-scale production, especially with flow chemistry technology.[9]

Q2: What are the critical parameters to control during the Williamson ether synthesis step?

To favor the SN2 reaction over E2 elimination, you must carefully control the following parameters:[2][3]

-

Leaving Group: Use an isopropyl source with a better leaving group (Iodide > Bromide > Chloride). 2-Iodopropane will react faster via SN2 than 2-bromopropane.

-

Base: Use the weakest base necessary to deprotonate the phenol, such as K₂CO₃ or Cs₂CO₃.

-

Temperature: Maintain the lowest possible temperature that allows the reaction to proceed at a reasonable rate.

-

Solvent: Employ polar aprotic solvents like DMF, DMSO, or acetonitrile.